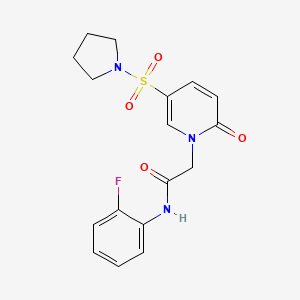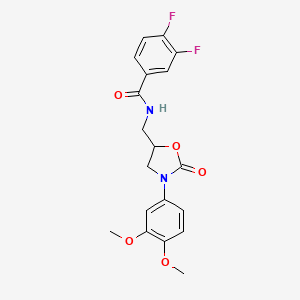
N-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3,4-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves reactions of 3,4-dimethoxyphenylethylamine (homoveratrylamine) and N-substituted α-amino acids . A general method for synthesizing amides involves equimolar amounts of homoveratrylamine and N-benzoylamino acids dissolved in methanol to complete salt formation. The resulting salt is then heated at 175–178°C on a glycerin bath for 2–4 hours .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds include a Log Kow (KOWWIN v1.67 estimate) of 2.50, a boiling point of 475.79°C (Adapted Stein & Brown method), and a melting point of 201.29°C (Mean or Weighted MP) .科学的研究の応用
Antimicrobial and Anti-Proliferative Activities
Compounds with structural elements similar to the queried chemical have been synthesized and evaluated for their antimicrobial and anti-proliferative activities . For instance, derivatives of 1,3,4-oxadiazole N-Mannich bases, including those with dimethoxyphenyl components, displayed significant inhibitory activity against pathogenic bacteria and yeast-like fungi. Furthermore, some of these compounds showed potent anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cell lines, suggesting their potential as cancer therapeutics (Al-Wahaibi et al., 2021).
Anti-Alzheimer's Agents
Another research avenue explored the synthesis and evaluation of N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives for anti-Alzheimer's activity. These studies were inspired by the structure of donepezil, a major drug for Alzheimer's disease management. By modifying the spacer linkage and integrating dimethoxyphenyl functionalities, some synthesized compounds exhibited excellent anti-Alzheimer's profiles, highlighting the importance of these structural elements in drug design for neurodegenerative diseases (Gupta et al., 2020).
VEGFR-2 Inhibitors for Anticancer Activity
The design and synthesis of novel sulfonamide derivatives carrying the biologically active 3,4-dimethoxyphenyl moiety have been undertaken to develop potent inhibitors of vascular endothelial growth factor receptor (VEGFR)-2, a key target in cancer therapy. Some of these derivatives showed promising in vitro anticancer activity against several cancer cell lines and were more active as VEGFR-2 inhibitors than the reference drug, dasatinib. This research underscores the potential of such compounds in the development of new anticancer agents (Ghorab et al., 2016).
Cardiovascular Properties
The cardiovascular effects of related compounds have also been investigated. For example, DQ-2511, a compound with structural similarities, was studied for its cardiovascular activities in dogs and rats, demonstrating its potential for further development as an anti-ulcer drug with cardiovascular benefits (Hirohashi et al., 1993).
Safety and Hazards
作用機序
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3,4-difluorobenzamide. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
特性
IUPAC Name |
N-[[3-(3,4-dimethoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O5/c1-26-16-6-4-12(8-17(16)27-2)23-10-13(28-19(23)25)9-22-18(24)11-3-5-14(20)15(21)7-11/h3-8,13H,9-10H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZMANIXTYATSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(OC2=O)CNC(=O)C3=CC(=C(C=C3)F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

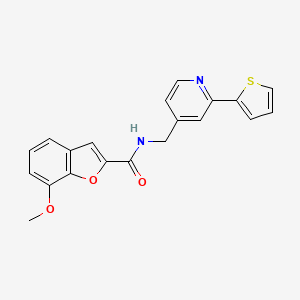
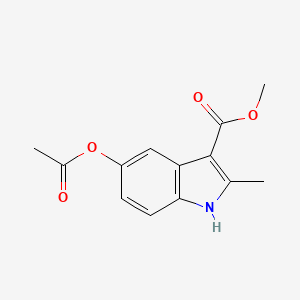
![9-Phenyl-6-pyridin-3-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2629523.png)
![1-(4-chlorobenzyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrazin-2(1H)-one](/img/structure/B2629526.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2629528.png)
![4-oxo-N-(4-sulfamoylphenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2629530.png)
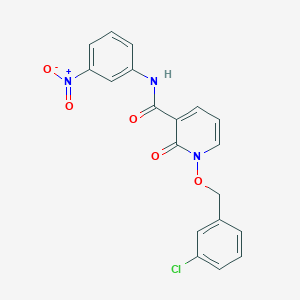
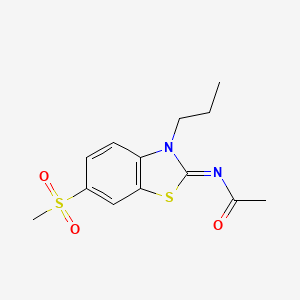

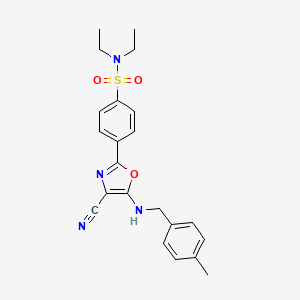
![N-[3-(2-methoxyethylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2629538.png)
